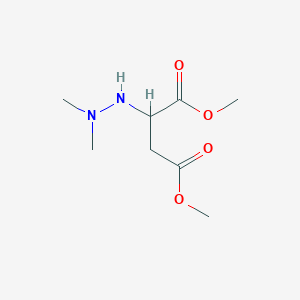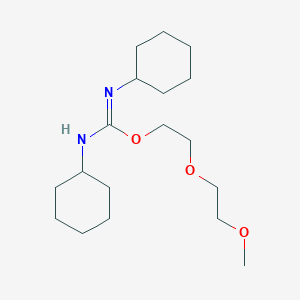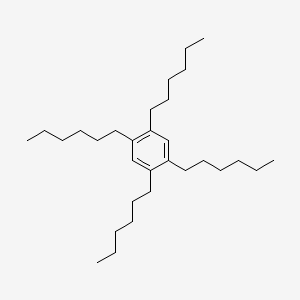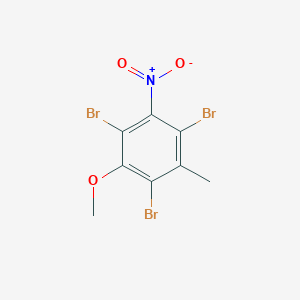
1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, methoxy, methyl, and nitro groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene typically involves multiple steps. One common method includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.
Nitration: The addition of a nitro group (-NO2) to the benzene ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .
Análisis De Reacciones Químicas
1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and reducing agents like hydrogen gas or metal hydrides for reduction .
Aplicaciones Científicas De Investigación
1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1,3,5-Tribromo-2-methoxy-4-methyl-6-nitrobenzene can be compared with other similar compounds such as:
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Lacks the nitro group, making it less reactive in certain redox reactions.
2,4,6-Tribromo-3-methoxytoluene: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
2,4,6-Tribromo-3-methyl anisole: Another similar compound with variations in the substitution pattern .
Propiedades
Número CAS |
89444-75-7 |
|---|---|
Fórmula molecular |
C8H6Br3NO3 |
Peso molecular |
403.85 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-methoxy-4-methyl-6-nitrobenzene |
InChI |
InChI=1S/C8H6Br3NO3/c1-3-4(9)7(12(13)14)6(11)8(15-2)5(3)10/h1-2H3 |
Clave InChI |
WQGPWWAKDSESJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)OC)Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
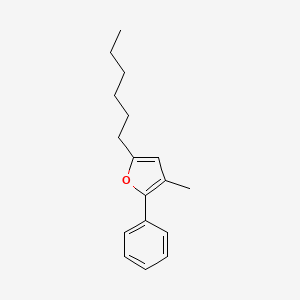


![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
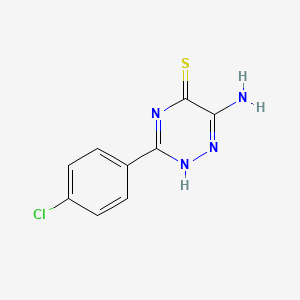
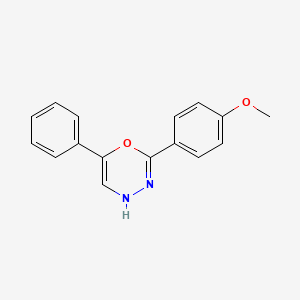
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)
